molecular formula C19H18F2N4OS B2683786 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 1797245-09-0

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2683786
CAS RN: 1797245-09-0
M. Wt: 388.44
InChI Key: WUCQFTCWYHWRMU-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C19H18F2N4OS and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Material Science Applications

Compounds with urea functionalities, similar to the one , have been studied for their ability to form hydrogels in specific conditions. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2, with the gel's physical properties being adjustable by the identity of the anion present. This showcases the compound's utility in tuning the rheology and morphology of gels, which can have implications in material science, especially for creating responsive or smart materials (Lloyd & Steed, 2011).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals, is another significant area of research. The reactions of compounds containing urea or thiourea groups with various reagents lead to the formation of new pyridine, naphthyridine, and other derivatives. These synthesized compounds are crucial for developing new drugs with potential antibacterial and antifungal properties, highlighting the compound's role in medicinal chemistry (Abdelrazek et al., 2010).

Antibacterial and Antifungal Agents

Research into the antibacterial and antifungal efficacy of novel heterocyclic compounds containing a sulfonamido moiety, which could be structurally related to the compound , underscores the potential of these chemicals in medical applications. The synthesis of such compounds and their subsequent testing against various pathogens highlight their significance as a foundation for developing new, effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer Research

The exploration of novel urea derivatives in the context of anticancer research presents another promising application. The structure-based design and synthesis of compounds with N-pyrazole and N'-thiazole urea inhibitors have shown potent inhibitory effects on key proteins involved in cancer progression, such as p38α MAP kinase. This demonstrates the potential of these compounds in designing new anticancer therapies (Getlik et al., 2012).

properties

IUPAC Name

1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4OS/c20-13-3-1-4-14(21)18(13)23-19(26)22-8-9-25-16(12-6-7-12)11-15(24-25)17-5-2-10-27-17/h1-5,10-12H,6-9H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQFTCWYHWRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea

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